4H-Furo[3,2-f]indazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
34399-95-6 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
4H-furo[3,2-f]indazole |
InChI |
InChI=1S/C9H6N2O/c1-2-12-9-4-8-7(3-6(1)9)5-10-11-8/h1-2,4-5H,3H2 |
InChI Key |
UZOCKAXZFUDYRP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C3C1=CN=N3)OC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4h Furo 3,2 F Indazole and Its Analogues
Mechanistic Elucidation of Novel 4H-Furo[3,2-f]indazole Synthetic Pathways
Given the absence of established synthetic pathways for this compound, there is a corresponding void in the mechanistic understanding of its formation. The elucidation of reaction mechanisms is contingent on the existence of reproducible synthetic methods. Without detailed experimental studies, including kinetic analysis, isotopic labeling, and computational modeling, any proposed mechanism would be purely speculative.
The development of synthetic routes to this compound would open avenues for mechanistic investigations. Key areas of interest for future research would include:
Identification of Key Intermediates: Trapping and characterization of intermediates in potential cyclization or annulation reactions.
Computational Modeling: Density Functional Theory (DFT) and other computational methods to model reaction coordinates and transition states for hypothetical synthetic pathways.
Kinetic Studies: Understanding the rate-determining steps and the influence of catalysts and reaction conditions.
The synthesis of a related, but more complex, fused system, 4H-furo[3,2-f]pyrrolo[1,2-a] Current time information in Oskarshamn, SE.nih.govdiazepines, suggests that the construction of the furo[3,2-f] core is feasible. However, the specific challenges associated with the annulation of a pyrazole (B372694) ring to the furan (B31954) moiety in this particular orientation remain to be overcome and mechanistically understood.
Computational Investigations of 4h Furo 3,2 F Indazole
Quantum Chemical Studies of 4H-Furo[3,2-f]indazole Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule like this compound. These studies typically involve solving approximations of the Schrödinger equation to determine the distribution of electrons within the molecule. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods provide a foundational understanding of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies of the HOMO and LUMO are critical in predicting the molecule's electronic behavior. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these frontier orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity. For furoindazole systems, the fusion of the furan (B31954) and indazole rings is expected to create a delocalized π-electron system, influencing these frontier orbital energies.
Table 1: Illustrative Electronic Properties of a Fused Heterocyclic System
| Parameter | Calculated Value (eV) | Implication for this compound |
| HOMO Energy | -6.2 | Potential for electron-donating behavior in reactions. |
| LUMO Energy | -1.8 | Capacity to accept electrons, influencing its role as an electrophile. |
| HOMO-LUMO Gap | 4.4 | Indicates moderate chemical stability. |
Density Functional Theory (DFT) Analysis of this compound Reactivity and Stability
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure and reactivity of molecules. dntb.gov.uanih.govresearchgate.netrsc.orgcore.ac.uk DFT calculations can provide a more accurate description of electron correlation effects compared to Hartree-Fock methods, at a lower computational cost than post-HF methods. For this compound, DFT would be employed to calculate various reactivity descriptors.
Global reactivity descriptors derived from DFT, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), offer quantitative measures of a molecule's reactivity. Local reactivity can be assessed through Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. This analysis would be crucial for predicting how this compound might interact with other reagents.
Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Formula | Illustrative Value | Predicted Chemical Behavior |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.0 eV | Tendency to exchange electron density with its environment. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2 eV | Resistance to change in its electron distribution. |
| Electrophilicity Index (ω) | μ2 / 2η | 3.64 eV | Moderate electrophilic character. |
Molecular Modeling and Conformational Analysis of this compound Derivatives
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For derivatives of this compound, molecular mechanics and molecular dynamics simulations would be instrumental in exploring their conformational landscapes. These methods allow for the identification of stable conformers and the investigation of their dynamic behavior.
Conformational analysis is particularly important for substituted furoindazole derivatives, as the orientation of substituent groups can significantly impact their biological activity and physical properties. By simulating the molecule's movement over time, researchers can understand how different conformers interconvert and which are energetically preferred. This information is vital for structure-based drug design, where the three-dimensional shape of a molecule determines its ability to bind to a biological target. nih.govmdpi.comeurekaselect.com
Theoretical Prediction of Spectroscopic Signatures for this compound Structural Elucidation
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their experimental characterization. For this compound, DFT calculations can be used to predict its nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectra. nih.govscielo.org.zanih.govnmrdb.orgresearchgate.net
Theoretical 1H and 13C NMR chemical shifts can be calculated and compared with experimental data to confirm the molecule's structure. Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. This can help in understanding the electronic structure and chromophoric properties of the molecule.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Predicted Parameter | Illustrative Value | Significance |
| 1H NMR | Chemical Shift (ppm) | 7.0 - 8.5 | Aromatic proton signals characteristic of the fused ring system. |
| 13C NMR | Chemical Shift (ppm) | 110 - 150 | Carbon signals corresponding to the heterocyclic backbone. |
| UV-Vis | λmax (nm) | ~280, ~320 | Electronic transitions within the conjugated π-system. |
Computational Exploration of Reaction Mechanisms Involving this compound
For reactions involving this compound, such as electrophilic substitution or cycloaddition, DFT calculations can be used to model the movement of atoms as reactants are converted into products. The calculated activation energies can then be used to predict the feasibility of a proposed mechanism and to understand why certain products are formed preferentially.
Application of Machine Learning Algorithms in Furo[3,2-f]indazole Research
Machine learning (ML) is increasingly being applied in chemical research to accelerate the discovery and optimization of new molecules. nih.govresearchgate.netspringernature.comresearchgate.netnih.gov In the context of furo[3,2-f]indazole research, ML algorithms could be used to develop Quantitative Structure-Activity Relationship (QSAR) models. These models correlate the structural or physicochemical properties of a series of furoindazole derivatives with their biological activities.
By training an ML model on a dataset of known furoindazole compounds and their activities, it is possible to predict the activity of new, untested derivatives. This can significantly reduce the time and cost associated with synthesizing and screening large numbers of compounds, allowing researchers to focus on the most promising candidates.
Advanced Spectroscopic and Analytical Characterization Techniques for 4h Furo 3,2 F Indazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 4H-Furo[3,2-f]indazole derivatives. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the furo-indazole core's unique connectivity.
In the ¹H NMR spectrum of the parent this compound, distinct chemical shifts are expected for the protons on the furan (B31954) and indazole ring systems. The indazole moiety's protons typically resonate in the aromatic region (δ 7.0–8.5 ppm) chemicalbook.comnih.gov. The NH proton of the indazole ring is expected to appear as a broad singlet at a significantly downfield chemical shift, often above δ 10.0 ppm, depending on the solvent and concentration chemicalbook.comrsc.orgresearchgate.net. The protons on the furan ring, being part of a five-membered oxygen-containing heterocycle, would also resonate in the aromatic region, with their precise shifts influenced by the fusion to the indazole system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Parent this compound Scaffold Based on Analogous Structures.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | ~7.0-7.5 | ~105-115 |
| H-3 | ~7.8-8.2 | ~140-145 |
| NH-4 | >10.0 (broad) | - |
| H-6 | ~7.2-7.6 | ~115-125 |
| H-7 | ~7.0-7.4 | ~110-120 |
| H-8 | ~7.6-8.0 | ~120-130 |
| C-2 | - | ~105-115 |
| C-3 | - | ~140-145 |
| C-3a | - | ~145-150 |
| C-5a | - | ~120-125 |
| C-6 | - | ~115-125 |
| C-7 | - | ~110-120 |
| C-8 | - | ~120-130 |
| C-8a | - | ~135-140 |
| C-8b | - | ~140-145 |
Note: These are estimated values based on data from indazole and fused furan systems. Actual values will vary with substitution and solvent.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) or Electron Impact (EI), is fundamental for determining the exact molecular weight and, consequently, the precise molecular formula of this compound derivatives mdpi.com. For the parent compound with the formula C₉H₆N₂O, HRMS can confirm the mass with sub-ppm accuracy, distinguishing it from other isobaric compounds.
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecular ion, providing valuable structural insights uab.edu. The fragmentation of fused heterocyclic systems is often complex but can reveal characteristic losses of small, stable molecules. For this compound, the fragmentation cascade is expected to involve:
Loss of CO: A common fragmentation pathway for furan-containing rings.
Loss of HCN: Characteristic of many nitrogen-containing aromatic rings, including indazole.
Loss of N₂: A potential fragmentation pathway originating from the pyrazole (B372694) moiety of the indazole system.
By analyzing the masses of the resulting fragment ions, the core structure can be confirmed, and the position of substituents on derivatives can often be inferred nih.govresearchgate.net.
Table 2: Predicted HRMS Data and Potential Fragments for this compound (C₉H₆N₂O).
| Species | Calculated Exact Mass (m/z) | Potential Origin |
| [M+H]⁺ | 159.0553 | Protonated Molecular Ion |
| [M]⁺• | 158.0475 | Molecular Ion Radical Cation (EI) |
| [M-CO]⁺• | 130.0522 | Loss of carbon monoxide from furan ring |
| [M-HCN]⁺• | 131.0502 | Loss of hydrogen cyanide from pyrazole ring |
| [M-N₂]⁺• | 130.0468 | Loss of nitrogen from pyrazole ring |
| [M-CO-HCN]⁺• | 103.0440 | Sequential loss of CO and HCN |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic bands confirming its key structural features. Expected absorptions include N-H stretching from the indazole ring (typically a broad band around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and a series of sharp bands in the 1400-1650 cm⁻¹ region corresponding to C=C and C=N bond stretching within the fused aromatic system mdpi.com. The C-O-C stretching of the furan ring would be visible in the fingerprint region, typically around 1050-1250 cm⁻¹ scielo.org.za.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information on the electronic transitions within the conjugated π-electron system of the molecule britannica.com. The extended conjugation of the this compound core is expected to result in strong absorption bands in the UV region (200-400 nm) researchgate.net. These absorptions correspond to π → π* transitions. The exact position of the absorption maxima (λ_max) and the molar absorptivity (ε) are sensitive to the solvent and the nature of any substituents on the ring system, making UV-Vis spectroscopy a useful tool for studying the electronic properties of different analogues nih.govnih.gov.
Table 3: Expected Characteristic IR and UV-Vis Data for this compound.
| Technique | Feature | Expected Range |
| IR | N-H Stretch | 3300-3500 cm⁻¹ |
| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | |
| C=C / C=N Stretch | 1400-1650 cm⁻¹ | |
| C-O-C Stretch (ether) | 1050-1250 cm⁻¹ | |
| UV-Vis | π → π* Transitions (λ_max) | 220-350 nm |
Single Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis of this compound Derivatives
Single Crystal X-ray Diffraction is the most powerful technique for obtaining an unambiguous, three-dimensional structure of a molecule in the solid state. For novel or complex heterocyclic systems like derivatives of this compound, this method provides definitive proof of structure where spectroscopic data might be ambiguous.
Table 4: Representative Crystallographic Data for an Analogous Fused Heterocyclic System.
| Parameter | Example Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308 |
| b (Å) | 10.9695 |
| c (Å) | 14.7966 |
| α (°) | 100.50 |
| β (°) | 98.61 |
| γ (°) | 103.81 |
| Volume (ų) | 900.07 |
Note: Data is for 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, a representative complex fused N-heterocycle, and serves as an illustrative example mdpi.com.
Advanced Chromatographic Methods for Purity Assessment and Isolation of this compound Analogues
Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the analysis and purification of this compound derivatives. Due to the potential for isomer formation during synthesis (e.g., substitution at different positions), a reliable method for separating and quantifying these products is critical.
Reverse-phase HPLC (RP-HPLC) with a UV detector is the most common method for assessing the purity of synthesized compounds. A sharp, symmetrical peak in the chromatogram indicates a pure compound. The retention time is characteristic of a specific analogue under defined conditions (e.g., column type, mobile phase composition, flow rate). This method can detect impurities at very low levels.
Preparative HPLC can be used for the isolation and purification of specific analogues from a reaction mixture scispace.com. This is particularly useful for separating closely related isomers that are difficult to separate by traditional column chromatography or crystallization. The combination of HPLC with mass spectrometry (LC-MS) provides a powerful hyphenated technique, allowing for the separation of components in a mixture followed by their immediate mass analysis for identification and characterization.
Biological Activity and Mechanistic Insights of 4h Furo 3,2 F Indazole Derivatives
In Vitro Biochemical Assay Development and Assessment of Biological Target Modulation by 4H-Furo[3,2-f]indazole Analogues
The initial evaluation of furo-indazole analogues involves in vitro biochemical assays to determine their direct interaction with purified biological targets like enzymes and receptors. These assays are crucial for quantifying the potency and selectivity of the compounds.
Enzyme Inhibition Assays: Derivatives of the parent indazole scaffold have been evaluated against various enzymes. For instance, novel imidazole-based 1,2,3-triazoles were tested for their inhibitory potential against carbonic anhydrase II, with some compounds showing highly potent inhibition. scielo.br Similarly, a series of 1,5,6,7-tetrahydro-4H-indazol-4-ones were identified as potent inhibitors of human neutrophil elastase (HNE), with Kᵢ values in the low nanomolar range (6–35 nM). nih.gov Other studies have assessed indazole derivatives for their ability to inhibit cyclooxygenase-2 (COX-2). mdpi.com These assays typically measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀).
Receptor Binding and Agonist/Antagonist Assays: For the related furo[2,3-g]indazole isomer, derivatives were synthesized and evaluated to identify potent and selective agonists for the 5-HT₂C receptor. nih.gov One such compound, (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348), demonstrated high agonistic activity with an EC₅₀ value of 1.0 nM for the human 5-HT₂C receptor. nih.gov
Antiproliferative Assays: In the context of oncology research, indazole derivatives are frequently screened for their ability to inhibit the growth of various cancer cell lines. One study found that a specific indazole derivative, compound 2f, exhibited potent growth inhibitory activity against several cancer cell lines with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.orgnih.gov
Table 1: Examples of In Vitro Biological Activity for Indazole and Furo-Indazole Derivatives
Cellular Assay Systems for Probing Molecular Mechanisms of Action of Furo[3,2-f]indazole Compounds
Following initial biochemical screening, cellular assays are employed to understand how furo-indazole compounds affect cellular processes and to elucidate their mechanism of action in a more biologically relevant context.
Cell Proliferation and Colony Formation: To validate antiproliferative activity, compounds are tested in cell-based assays. For example, the indazole derivative 2f was shown to inhibit the proliferation and colony formation of the 4T1 breast cancer cell line. rsc.orgnih.gov
Apoptosis and Cell Cycle Analysis: Many anti-cancer agents function by inducing programmed cell death (apoptosis). Studies on indazole derivatives have shown they can promote apoptosis in a dose-dependent manner. rsc.orgnih.gov This is often investigated by measuring the levels of key proteins involved in the apoptotic pathway, such as the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. rsc.orgnih.gov Other associated effects that are measured include the disruption of the mitochondrial membrane potential and an increase in intracellular reactive oxygen species (ROS). rsc.orgnih.gov
Cell Migration and Invasion Assays: The potential of a compound to prevent cancer metastasis is evaluated using migration and invasion assays. Treatment of 4T1 cells with an indazole derivative was found to disrupt cell migration and invasion. rsc.org This was correlated with the reduction of matrix metalloproteinase-9 (MMP9) and an increase in its inhibitor, TIMP2. rsc.org
Mediator Release Assays: In the context of inflammation and immunology, cellular assays can measure the release of pro-inflammatory mediators. For instance, indazole-3-carboxamides that block calcium-release activated calcium (CRAC) channels were shown to inhibit the release of β-hexosaminidase and tumor necrosis factor α from activated mast cells. nih.gov
Structure-Activity Relationship (SAR) Studies for Furo[3,2-f]indazole Scaffolds in Biological Systems
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. By synthesizing and testing a series of related analogues, researchers can identify key pharmacophores and optimize lead compounds.
For the related 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine scaffold, a series of derivatives with different substitutions were synthesized to explore the SAR and identify potent and selective 5-HT₂C receptor agonists. nih.gov This systematic modification led to the discovery of YM348, which exhibited a superior in vitro profile. nih.gov
SAR studies on other indazole derivatives have highlighted critical structural requirements for activity. For example, in a series of indazole-based anti-cancer agents, it was found that a suitable size of an alkyl substituent at the piperazinyl N4 position was favorable for activity, while having no substituent or a very bulky one reduced the suppression of cancer cell growth. nih.gov
Furthermore, the regiochemistry of functional groups can be paramount. A study on indazole-3-carboxamides as CRAC channel blockers revealed that the specific 3-carboxamide linkage was essential for activity. nih.gov The indazole-3-carboxamide derivative 12d was an active inhibitor of calcium influx, whereas its reverse amide isomer, 9c, was completely inactive. nih.gov This demonstrates that even subtle changes in the molecular architecture can have a dramatic impact on biological function.
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis of this compound Derivatives
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and analyzing the interactions between a ligand and its target protein at the atomic level. These techniques can predict binding modes, rationalize observed biological activities, and guide the design of new analogues.
Molecular Docking: Molecular docking studies have been performed on various indazole derivatives to understand their binding to target proteins. scielo.brnih.gov The process involves preparing the 3D crystal structure of the target protein, often retrieved from the Protein Data Bank, by removing water molecules and adding charges. scielo.br The synthesized compounds are then computationally "docked" into the active site of the protein. The results are scored based on binding energy, with lower energy values suggesting a more favorable interaction. scielo.br For example, docking studies of imidazole-based derivatives into carbonic anhydrase II revealed excellent binding scores for the most potent compounds. scielo.br Similarly, certain indazole derivatives showed high binding energies when docked with a renal cancer-related protein (PDB: 6FEW). nih.govrsc.org
Molecular Dynamics (MD) Simulations: MD simulations are used to validate docking results and assess the stability of the ligand-protein complex over time. scielo.br By simulating the movements of atoms, MD can provide insights into the dynamic nature of the interaction. For instance, the stability of a complex between a potent carbonic anhydrase II inhibitor and the enzyme was confirmed through MD simulations, which analyzed parameters like the root-mean-square deviation (RMSD) of the components. scielo.br Similar in silico screening, including molecular docking and MD simulations, has been used to identify promising Cyclin-dependent kinase 2 (CDK2) inhibitors from a series of furo[2,3-b]indol-3a-ol derivatives. nih.gov
Identification and Characterization of Putative Pharmacological Targets for Furo[3,2-f]indazole Scaffolds
A key step in drug discovery is the identification of the specific molecular target(s) through which a compound exerts its biological effects. For novel scaffolds like furo-indazoles, this can be achieved through various experimental and computational approaches.
Target-Based Screening and Profiling: One approach is to screen a compound library against a panel of known biological targets, such as protein kinases. The furo[3,2-b]pyridine (B1253681) scaffold, for example, was identified as a privileged core for potent and highly selective inhibitors of cdc-like kinases (CLKs) through such screening efforts. nih.gov Indazole derivatives have been successfully developed as inhibitors for numerous kinases, including EGFR, ALK, and FGFR. nih.gov
In Silico Target Prediction: Computational tools can predict potential targets for a compound based on its chemical structure. The Swiss Target Prediction tool was used to suggest potential targets for an active anti-cancer indazole derivative (2f), with the results pointing towards several tyrosine kinases. nih.gov
Activity-Based Discovery: In other cases, a desired biological activity is observed first, and the target is identified later. For example, indazole-3-carboxamides were found to block calcium influx in mast cells, leading to their characterization as potent blockers of the calcium-release activated calcium (CRAC) channel. nih.gov Similarly, derivatives of the related 1,5,6,7-tetrahydro-4H-indazol-4-one core were specifically synthesized and evaluated as potential inhibitors of human neutrophil elastase (HNE), confirming it as a valid target. nih.gov
Collectively, these approaches have identified a range of potential targets for the broader indazole and furo-indazole family, including:
Serotonin Receptors (e.g., 5-HT₂C) nih.gov
Ion Channels (e.g., CRAC channels) nih.gov
Enzymes (e.g., Carbonic Anhydrase II, HNE, COX-2) scielo.brnih.govmdpi.com
Protein Kinases (e.g., CLKs, EGFR, ALK, FGFR, CDK2) nih.govnih.govnih.gov
Table of Mentioned Compounds
Applications of 4h Furo 3,2 F Indazole Beyond Biomedical Research
Exploration of 4H-Furo[3,2-f]indazole in Materials Science and Optoelectronics
There is currently no specific information available in scientific literature detailing the exploration or application of this compound in the fields of materials science and optoelectronics. Research in these areas often focuses on compounds with specific electronic and photophysical properties, and while other indazole derivatives have been investigated for such purposes, data on the this compound isomer is not present in the reviewed literature.
Utility of this compound as Ligands in Catalysis
A review of current scientific literature does not yield specific studies on the utility of this compound or its derivatives as ligands in catalysis. While the nitrogen-containing heterocyclic structure of indazoles, in general, suggests potential for coordination chemistry and ligand design, research has not been specifically published on the application of the this compound scaffold in catalytic processes.
Investigation of this compound Derivatives in Agrochemical Applications
There is no available research data on the investigation of this compound derivatives for agrochemical applications, such as herbicides, pesticides, or fungicides. The development of new agrochemicals is a vast field, but studies detailing the synthesis and biological activity of this compound-based compounds in this context have not been reported in the accessible scientific literature.
Application of Furo[3,2-f]indazole in the Production of Specialty Chemicals
Information regarding the application of this compound as a precursor or intermediate in the production of specialty chemicals is not available in the current body of scientific literature. The potential of this specific furoindazole isomer as a building block for complex chemical synthesis outside of the biomedical field remains an unexplored area of research.
Future Directions and Emerging Research Avenues for 4h Furo 3,2 F Indazole
Development of Novel and Efficient Synthetic Strategies for Furo[3,2-f]indazole Frameworks
The construction of the 4H-Furo[3,2-f]indazole core, a novel heterocyclic system, necessitates the development of innovative and efficient synthetic methodologies. Future research will likely pivot from traditional multi-step syntheses towards more sophisticated and atom-economical approaches that have proven effective for related furan (B31954) and indazole systems.
Key strategies expected to be explored include:
Transition-Metal Catalysis : This will be a cornerstone of synthetic efforts. Methodologies involving C-H bond functionalization and subsequent cyclization are particularly promising. For instance, cobalt(III)-catalyzed cascades that unite C-H bond additions with in-situ cyclization and aromatization have been successfully used to create indazoles and furans from simple starting materials. nih.gov Similar strategies using rhodium(III) and palladium catalysts for C-H activation and annulation could provide direct and convergent routes to the furoindazole scaffold. nih.gov
Multicomponent Reactions (MCRs) : MCRs are highly valued for their ability to construct complex molecules in a single, atom-economical step from three or more starting materials. researchgate.net Designing a novel MCR that brings together precursors for the furan and indazole rings simultaneously would represent a significant leap in efficiency, minimizing waste and purification steps.
Photochemical and Electrochemical Methods : These techniques offer green and often unique pathways for bond formation. Photochemical transformations of related heterocyclic carboxylic acids have been studied, suggesting that light-induced reactions could be a viable, non-thermal approach to constructing the furoindazole system. mdpi.com
Below is a table summarizing potential synthetic strategies for the this compound framework, drawing analogies from established methods for its constituent rings.
| Synthetic Strategy | Catalyst/Reagent Example | Key Advantages | Potential Application for Furo[3,2-f]indazole |
| C-H Activation/Annulation | Rh(III), Co(III), Pd(II) | High atom economy, direct functionalization of simple precursors. | Direct fusion of a pre-functionalized furan or indazole with a suitable coupling partner. |
| Multicomponent Reactions | Lewis acids, organocatalysts | High efficiency, molecular diversity, operational simplicity. researchgate.net | One-pot synthesis from simple acyclic or heterocyclic starting materials. |
| Cycloaddition Reactions | N/A (Thermal or Photochemical) | Forms multiple bonds and rings in a single step with high stereocontrol. | [3+2] cycloaddition of a diazo compound with a furan-based aryne equivalent. nih.gov |
| Intramolecular Cyclization | Ag(I), Cu(I) | Effective for forming heterocyclic rings from linear precursors. nih.govnih.gov | Cyclization of an ortho-substituted indazole bearing a furan-forming side chain. |
Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of Furo[3,2-f]indazole Derivatives
Key AI/ML applications include:
Quantitative Structure-Activity Relationship (QSAR) Modeling : By training on datasets of related indazole or furan compounds, QSAR models can predict the biological activity of newly designed furoindazole derivatives. nih.govnih.gov This allows for the prioritization of synthetic targets, saving time and resources.
De Novo Drug Design : Generative AI models, such as Recurrent Neural Networks (RNNs) or Generative Adversarial Networks (GANs), can design entirely new furoindazole structures tailored to bind to a specific biological target, like a protein kinase. nih.govfrontiersin.org These models can generate molecules with desirable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles from the outset. actascientific.com
Virtual Screening and Molecular Docking : Structure-based AI approaches can screen virtual libraries of thousands of furoindazole derivatives against the 3D structure of a disease-relevant protein. rsc.org This helps identify promising candidates and predict their binding modes, guiding further optimization.
Retrosynthesis Prediction : A significant challenge with novel scaffolds is knowing how to synthesize them. AI-powered retrosynthesis tools, often using transfer learning, can analyze the complex furoindazole structure and propose step-by-step synthetic pathways, assisting chemists in the lab. chemrxiv.orgnih.gov
The following table outlines how different AI/ML techniques can be integrated into the discovery pipeline for this compound derivatives.
| AI/ML Technique | Application Area | Specific Goal | Expected Outcome |
| QSAR | Hit-to-Lead Optimization | Predict the potency and selectivity of new analogues. mdpi.com | Prioritized list of compounds for synthesis with high predicted activity. |
| Generative Models (RNN, GAN) | Hit Identification | Design novel furoindazole scaffolds with drug-like properties. frontiersin.org | New, patentable chemical matter with tailored characteristics. |
| Molecular Docking | Target Identification | Predict binding affinity and mode to specific biological targets (e.g., kinases). nih.gov | Structural insights for rational design and lead optimization. |
| Transfer Learning | Synthesis Planning | Predict viable retrosynthetic routes for novel, complex furoindazoles. nih.gov | Feasible and efficient synthetic plans for target molecules. |
Exploration of New Biological Paradigms and Modalities for Furo[3,2-f]indazole Applications
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. nih.govsemanticscholar.org Derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anti-HIV effects. nih.govbenthamdirect.com The fusion with a furan ring could modulate these activities or introduce entirely new ones.
Future research should focus on:
Kinase Inhibition : Many indazole-based drugs, such as Axitinib and Pazopanib, function as protein kinase inhibitors. nih.gov The rigid this compound scaffold could be an excellent starting point for designing highly selective inhibitors against novel kinase targets implicated in cancer or neurodegenerative disorders, such as DYRK1A. nih.gov
Epigenetic Targets : The abnormal function of enzymes like histone deacetylases (HDACs) is a key factor in tumor formation. nih.gov Indazole derivatives have been investigated as HDAC inhibitors, and the furoindazole core could be explored for this target class.
Antimicrobial Applications : Given the rise of antimicrobial resistance, new chemical scaffolds are urgently needed. Indazole derivatives have shown promise against various pathogens, including bacteria, fungi, and protozoa. nih.gov The furoindazole framework could be screened against panels of resistant microbes.
Novel Drug Modalities : Beyond simple inhibition, the furoindazole scaffold could be incorporated into more complex therapeutic modalities. For example, it could serve as a novel, rigid linker in Proteolysis Targeting Chimeras (PROTACs), a technology that hijacks the cell's machinery to degrade disease-causing proteins. nih.gov
Advancements in Analytical Techniques for Characterizing Complex Furo[3,2-f]indazole Systems
The unambiguous structural characterization of novel, complex heterocyclic systems like this compound is non-trivial and essential for establishing structure-property relationships. The potential for isomerism in fused systems requires the use of a sophisticated suite of analytical techniques.
Critical analytical methods will include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : While standard 1D ¹H and ¹³C NMR are fundamental, advanced 2D techniques are indispensable for this class of compounds. researchgate.net Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be required to definitively assign all proton and carbon signals and confirm connectivity. ipb.pt Furthermore, ¹⁵N NMR could be instrumental in distinguishing between potential isomers. researchgate.net
High-Resolution Mass Spectrometry (HRMS) : HRMS is crucial for confirming the elemental formula of newly synthesized compounds, providing a precise mass measurement that validates the molecular structure. researchgate.net Advanced techniques like energy-resolved tandem mass spectrometry can also help differentiate structural isomers by analyzing their unique fragmentation patterns. nih.gov
X-ray Crystallography : For a completely new heterocyclic framework, single-crystal X-ray diffraction is the gold standard. It provides unequivocal proof of the molecular structure, including the precise arrangement of atoms in three-dimensional space and the relative stereochemistry, which is vital for understanding biological activity. ipb.pt
Implementation of Sustainable Chemistry Principles in Furo[3,2-f]indazole Research and Production
Adopting the principles of green chemistry from the earliest stages of research is crucial for the environmentally responsible development of this compound and its derivatives. chemijournal.com This approach aims to minimize waste, reduce energy consumption, and eliminate the use of hazardous substances. yale.edu
Key sustainable strategies to be implemented are:
Atom Economy and Waste Prevention : Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product, a core principle of green chemistry. acs.org This inherently favors catalytic methods and multicomponent reactions over classical syntheses that use stoichiometric reagents and generate significant waste.
Use of Green Solvents and Catalysts : Research should prioritize the use of benign solvents like water or ethanol (B145695) and explore solvent-free reaction conditions. nih.gov The development of recyclable catalysts or those based on earth-abundant metals is a sustainable alternative to precious metal catalysts. researchgate.net
Energy Efficiency : Exploring methods that reduce energy consumption, such as microwave-assisted synthesis or reactions that proceed at ambient temperature and pressure, will be important. acs.orgnih.gov
Flow Chemistry : For scaling up production, continuous flow chemistry offers significant advantages over traditional batch processing. chemicalindustryjournal.co.uk It allows for safer handling of hazardous intermediates, precise control over reaction conditions, improved efficiency, and easier automation, making it a key technology for sustainable pharmaceutical manufacturing. contractpharma.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
